Phosphoglyceroyl-ATP

Beschreibung

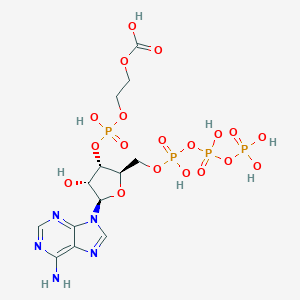

Phosphoglyceroyl-ATP is a specialized adenosine triphosphate (ATP) derivative characterized by the covalent attachment of a phosphoglyceroyl group to the ATP molecule. This modification positions it as a critical intermediate in metabolic pathways, particularly those involving phosphate transfer reactions. Evidence from enzymatic reactions (e.g., ADP + 3-Phospho-D-glyceroyl phosphate → ATP + 3-Phospho-D-glycerate) suggests its role in glycolysis or related processes, where it facilitates energy transfer and substrate phosphorylation . Structurally, it combines ATP’s core (adenine, ribose, and triphosphate) with a glyceroyl-phosphate moiety, enhancing its capacity to participate in biosynthetic or regulatory cascades .

Eigenschaften

CAS-Nummer |

124199-67-3 |

|---|---|

Molekularformel |

C13H21N5O19P4 |

Molekulargewicht |

675.22 g/mol |

IUPAC-Name |

2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate |

InChI |

InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |

InChI-Schlüssel |

TZLSNZNCXRZZCL-WOUKDFQISA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |

Synonyme |

(PG-ATP)n oligo-phosphoglyceroyl-ATP oligophosphoglyceroyl-ATP PG-ATP phosphoglyceroyl-adenosine triphosphate phosphoglyceroyl-ATP purinogen |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar ATP Derivatives

Structural and Functional Differences

Phosphoglyceroyl-ATP belongs to a broader class of ATP derivatives modified with distinct functional groups. Below is a comparative analysis of its key features against similar compounds:

*Note: this compound’s molecular formula is inferred from ATP (C₁₀H₁₆N₅O₁₃P₃) + phosphoglyceroyl (C₃H₅O₆P).

Key Observations:

- This compound uniquely integrates a three-carbon glyceroyl-phosphate chain, enabling its participation in central carbon metabolism (e.g., substrate-level phosphorylation in glycolysis) .

- Fluorescein Alkynylamino-ATP serves as a detection tool due to its fluorescein tag, contrasting with this compound’s metabolic role .

- Phosphoribosyladenosine Triphosphate and Pyridoxal 5'-Triphosphoadenosine are involved in nucleotide and coenzyme pathways, respectively, highlighting the functional diversity of ATP derivatives .

Mechanistic Roles in Metabolic Pathways

This compound is implicated in reactions such as:

ATP Synthesis: Acts as a phosphate donor in the conversion of ADP to ATP via 3-phosphoglyceroyl phosphate .

Substrate Channeling: Unlike Phosphoenolpyruvate (PEP), which directly transfers phosphate to ADP, this compound may stabilize high-energy intermediates in multi-step pathways .

In contrast, Fluorescein Alkynylamino-ATP lacks enzymatic activity but is used to track ATP-binding proteins in real-time assays .

Stability and Reactivity

- This compound : Likely exhibits moderate stability under physiological pH, akin to ATP. Its phosphoglyceroyl group may increase solubility in aqueous environments.

- Phosphoribosyladenosine Triphosphate: The ribosyl group enhances specificity for nucleotide-binding enzymes but reduces stability due to hydrolysis susceptibility.

- Fluorescein Alkynylamino-ATP: Photolabile due to the fluorescein moiety, requiring protection from light in experimental settings .

Research Implications and Gaps

While this compound’s role in metabolism is inferred from reaction pathways , explicit studies on its kinetics, regulation, and interaction partners are scarce. Comparative studies with analogs like Pyridoxal 5'-Triphosphoadenosine could elucidate evolutionary adaptations in ATP utilization. Further structural characterization (e.g., crystallography) is needed to resolve its exact binding modes and catalytic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.